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molecular formula C12H17N3O5S B8465507 1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine

1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine

Cat. No. B8465507
M. Wt: 315.35 g/mol
InChI Key: GIWAWEFCDIADBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

To a solution of 4-fluoro-2-(methyloxy)-1-nitrobenzene (1 g, 5.8 mmol) in 10 mL of DMSO were added 1-(methylsulfonyl) piperazine (1.15 g, 7.02 mmol), and potassium carbonate (2.42 g, 17.5 mmol). The mixture was heated at 80° C. for 16 h at which time it was poured into 100 mL of water. The resulting precipitate was filtered, washed with water and let air dry for a several hours. The solids were dried under high vacuum overnight to afford 1-[3-(methyloxy)-4-nitrophenyl]-4-(methylsulfonyl)piperazine (1.09 g, 3.46 mmol, 60%) as a yellow solid. ESIMS (M+H)+=316.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.[CH3:13][S:14]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)(=[O:16])=[O:15].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([N:20]2[CH2:21][CH2:22][N:17]([S:14]([CH3:13])(=[O:16])=[O:15])[CH2:18][CH2:19]2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
1.15 g
Type
reactant
Smiles
CS(=O)(=O)N1CCNCC1
Name
Quantity
2.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dry for a several hours
CUSTOM
Type
CUSTOM
Details
The solids were dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.46 mmol
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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